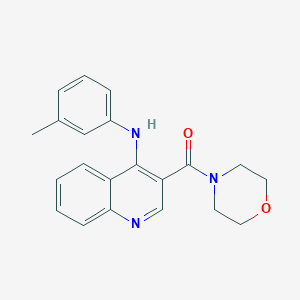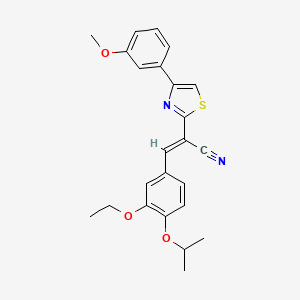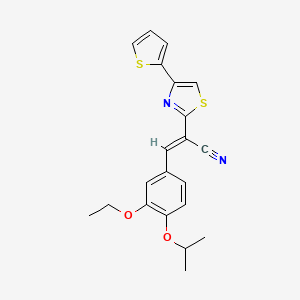![molecular formula C21H20N6O2S B3203636 1-{[1,1'-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-73-9](/img/structure/B3203636.png)
1-{[1,1'-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Overview
Description
1-{[1,1’-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a biphenyl sulfonyl group and a triazolopyridazine moiety linked through a piperazine ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of this compound is c-Met kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition can lead to a decrease in the phosphorylation of the kinase, which in turn can affect the downstream signaling pathways that the kinase is involved in .
Biochemical Pathways
c-Met kinase is known to play a role in cell growth, survival, and migration . Therefore, inhibition of this kinase could potentially affect these cellular processes.
Pharmacokinetics
Triazole compounds, which this compound is a derivative of, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that the compound could have good bioavailability.
Result of Action
The compound has been shown to exhibit excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action could include the inhibition of tumor cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell growth and differentiation . The compound’s interaction with c-Met kinase suggests its potential as an anticancer agent. Additionally, it may interact with other proteins involved in cell signaling pathways, thereby influencing cellular processes .
Cellular Effects
The effects of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to potential therapeutic applications in cancer treatment . Furthermore, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound may modulate the expression of genes involved in these pathways, further enhancing its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that the compound can sustain its inhibitory effects on c-Met kinase and other targets, leading to prolonged therapeutic benefits .
Dosage Effects in Animal Models
The effects of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound has shown significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including potential damage to vital organs and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound may influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, facilitated by specific transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These distribution patterns are crucial for understanding the compound’s therapeutic potential and optimizing its delivery to target tissues .
Subcellular Localization
The subcellular localization of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps:
Formation of the Biphenyl Sulfonyl Intermediate: This step involves the sulfonation of biphenyl to introduce the sulfonyl group.
Synthesis of the Triazolopyridazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Coupling Reaction: The final step involves coupling the biphenyl sulfonyl intermediate with the triazolopyridazine moiety via a piperazine linker. .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The triazolopyridazine moiety can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to various reduced forms of the triazolopyridazine moiety .
Scientific Research Applications
1-{[1,1’-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with various biological targets
Biological Studies: The compound is used in studies to understand its binding affinity and mechanism of action with different enzymes and receptors
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazolopyridazine moiety.
Uniqueness
1-{[1,1’-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to its combination of a biphenyl sulfonyl group and a triazolopyridazine moiety linked through a piperazine ring.
Properties
IUPAC Name |
6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-30(29,19-8-6-18(7-9-19)17-4-2-1-3-5-17)26-14-12-25(13-15-26)21-11-10-20-23-22-16-27(20)24-21/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYDIXZWHILKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3203563.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B3203569.png)
![N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3203575.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B3203579.png)
![3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203586.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile](/img/structure/B3203593.png)


![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B3203622.png)
![4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3203624.png)
![N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3203629.png)
![1-(naphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B3203644.png)
![N-(4-((4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B3203648.png)
